Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate
Brand Name: Vulcanchem
CAS No.: 1262412-97-4
VCID: VC16701170
InChI: InChI=1S/C16H14F3NO3/c1-2-22-15(21)10-6-12(20)9-14(7-10)23-13-5-3-4-11(8-13)16(17,18)19/h3-9H,2,20H2,1H3
SMILES:
Molecular Formula: C16H14F3NO3
Molecular Weight: 325.28 g/mol

Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate

CAS No.: 1262412-97-4

Cat. No.: VC16701170

Molecular Formula: C16H14F3NO3

Molecular Weight: 325.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate - 1262412-97-4

Specification

CAS No. 1262412-97-4
Molecular Formula C16H14F3NO3
Molecular Weight 325.28 g/mol
IUPAC Name ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate
Standard InChI InChI=1S/C16H14F3NO3/c1-2-22-15(21)10-6-12(20)9-14(7-10)23-13-5-3-4-11(8-13)16(17,18)19/h3-9H,2,20H2,1H3
Standard InChI Key PTBZUYDNNUUUGT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₆H₁₄F₃NO₃, with a molecular weight of 325.28 g/mol. Its structure features:

  • A benzoate ester core with an amino group at the 3-position.

  • A 3-(trifluoromethyl)phenoxy substituent at the 5-position of the benzene ring.

The trifluoromethyl (–CF₃) group introduces strong electron-withdrawing effects, enhancing the compound’s stability and influencing its intermolecular interactions.

Key Structural Features

PropertyDescription
Electron-withdrawing groups–CF₃ and ester groups reduce electron density, favoring electrophilic reactions.
HydrophobicityThe –CF₃ group increases lipophilicity, improving membrane permeability.
Hydrogen-bonding sitesAmino (–NH₂) and ester (–COOEt) groups enable interactions with biomolecules.

Synthesis and Manufacturing

Example Reaction Conditions

A related synthesis for 3-bromo-5-(methoxycarbonyl)benzoic acid involved:

  • Diazonium salt formation: 3-Amino-5-(methoxycarbonyl)benzoic acid treated with NaNO₂/HBr at 0°C .

  • Copper-mediated bromination: Reaction with CuBr in acetonitrile at 70°C, achieving a 68% yield .

Applications in Pharmaceutical Research

Drug Design and Optimization

The –CF₃ group is a cornerstone of modern medicinal chemistry due to its ability to:

  • Enhance metabolic stability by resisting oxidative degradation.

  • Improve binding affinity to hydrophobic protein pockets.

  • Modulate pKa values of adjacent functional groups, fine-tuning solubility.

Case Study: Antiviral Agents

Trifluoromethyl-containing compounds exhibit pronounced activity against viral proteases. Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate could serve as a precursor for non-nucleoside reverse transcriptase inhibitors (NNRTIs), leveraging its aromatic and electron-deficient regions for target engagement.

Chemical Reactivity and Derivative Formation

Functional Group Transformations

  • Amino Group:

    • Acylation with acid chlorides (e.g., 3-chlorobenzoyl chloride) to form amides, as demonstrated in related compounds .

    • Diazotization for introducing halides or aryl groups.

  • Ester Group:

    • Hydrolysis to carboxylic acids under acidic/basic conditions.

    • Transesterification with alcohols to modify solubility.

Stability Considerations

The –CF₃ group stabilizes adjacent electrophilic centers but may deactivate the ring toward further electrophilic substitution.

Biological Activity and Pharmacokinetics

In Vitro Metabolism

Microsomal studies of similar esters show rapid hydrolysis by carboxylesterases, releasing active carboxylic acid metabolites.

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